Structural isomers of chemical formula C16H13N3O4S in PubChem
Structural isomers of chemical formula C16H13N3O4S in PubChem
An In-Depth Technical Guide to the Structural Isomerism of C16H13N3O4S
Executive Summary
In modern drug discovery and chemoinformatics, a single molecular formula can represent a vast, multidimensional chemical space. The formula C16H13N3O4S (Exact Mass: 343.06268 Da) serves as a prime example of this phenomenon. Within the PubChem database and associated chemical registries, this formula corresponds to entirely distinct structural classes—ranging from sulfonylhydrazones and thienopyrazines to thiourea derivatives and azo dyes.
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving such isobaric and isomeric compounds. Relying solely on intact mass or 1D NMR is insufficient and often leads to costly misidentifications in hit-to-lead optimization. This whitepaper provides a comprehensive chemoinformatic breakdown of C16H13N3O4S isomers and establishes field-proven, self-validating experimental workflows for their unambiguous structural elucidation and pharmacological screening.
The Chemical Space of C16H13N3O4S
The structural diversity of C16H13N3O4S highlights how different connectivity networks of the same 37 atoms can drastically alter a molecule's physicochemical properties and biological targets. We will focus on four representative isomers:
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Isomer A (Sulfonylhydrazone): Methyl 2-[[(E)-(4-cyanophenyl)methylideneamino]sulfamoyl]benzoate (PubChem CID 9588878). This compound features a sulfonamide linkage critical for antimicrobial and carbonic anhydrase inhibitory activities[1].
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Isomer B (Thiourea Derivative): Benzamide, N-[[(4-methylbenzoyl)amino]thioxomethyl]-2-nitro- (CAS 685905-89-9). Characterized by a highly reactive thioxomethyl core, often explored in antiviral screening[2].
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Isomer C (Fused Heterocycle): 7-{amino}thieno[2,3-b]pyrazine-6-carboxylic acid (CAS 2639448-42-1). A thienopyrazine scaffold that acts as a privileged structure for kinase inhibition[3].
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Isomer D (Azo Dye Derivative): 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-(2-phenyldiazenyl)-. The parent acid of a well-known sodium salt dye tracked by the EPA for environmental regulatory compliance[4].
Quantitative Chemoinformatic Profiling
To predict the pharmacokinetic behavior of these isomers, we must evaluate their distinct topological properties. The table below summarizes their quantitative data, including predicted Collision Cross Section (CCS) values which are vital for ion mobility-mass spectrometry (IM-MS) differentiation.
| Property | Isomer A (CID 9588878) | Isomer B (CAS 685905-89-9) | Isomer C (CAS 2639448-42-1) | Isomer D (EPA Dye Parent) |
| Monoisotopic Mass | 343.06213 Da[1] | 343.06213 Da | 343.06213 Da | 343.06213 Da |
| Predicted XLogP | 2.1[1] | ~2.5 | ~2.0 | ~1.5 |
| Polar Surface Area | 101.1 Ų[1] | >100 Ų | >90 Ų | >120 Ų |
| H-Bond Donors | 1 | 2 | 1 | 3 |
| H-Bond Acceptors | 6 | 5 | 6 | 7 |
| [M+H]+ m/z | 344.06996[1] | 344.06996 | 344.06996 | 344.06996 |
| Predicted CCS ([M+H]+) | 190.1 Ų[1] | Isomer Dependent | Isomer Dependent | Isomer Dependent |
Experimental Workflows for Isomer Discrimination
To ensure scientific integrity, analytical protocols must be designed as self-validating systems. The following methodologies detail how to unambiguously resolve these isomers using orthogonal techniques.
Protocol 1: LC-HRMS/MS with HCD Fingerprinting
Causality: Differentiating structural isomers is notoriously difficult because conventional Collision-Induced Dissociation (CID) often yields identical product ions from the same molecular ion. To overcome this, we utilize Higher-Energy Collisional Dissociation (HCD). HCD generates pseudo-MSn product ion spectra, inducing higher-energy ring fragmentations that create unique structural fingerprints, allowing us to identify positional isomers even if they co-elute chromatographically[5].
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1 mg of the C16H13N3O4S isomer in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 10 µg/mL using the initial mobile phase.
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Chromatographic Separation: Inject 2 µL onto an ultra-high-performance liquid chromatography (UHPLC) system equipped with a high-strength silica column (e.g., Acquity UPLC HSS T3, 1.8 μm, 1.0 mm × 50 mm)[5].
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Mobile Phase Gradient: Utilize Mobile Phase A (5.3 mM ammonium formate in water, pH 4.5) and Mobile Phase B (acetonitrile/water 40:60 with 5.3 mM ammonium formate)[5]. Run a linear gradient from 5% B to 95% B over 10 minutes.
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HCD Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Isolate the precursor ion at m/z 344.07. Apply HCD at normalized collision energies (NCE) of 20, 40, and 60 eV[5].
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Data Validation: Cross-reference the resulting high-energy fragmentation fingerprints against spectral libraries. The unique cleavage of the thienopyrazine ring (Isomer C) versus the sulfonylhydrazone bond (Isomer A) will yield distinct diagnostic ions.
Protocol 2: 2D NMR Spectroscopy for Structural Elucidation
Causality: While LC-MS/MS provides molecular weight and fragmentation data, it cannot definitively map atomic connectivity. 1D NMR is insufficient due to severe spectral congestion. Two-dimensional (2D) NMR overcomes this by correlating magnetization along two independent evolution periods[6]. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) detects protons separated from carbons by 2 to 3 skeletal bonds (2JCH and 3JCH), which is critical for verifying the fused rings in Isomer C versus the linear chains in Isomer B[7].
Step-by-Step Methodology:
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Sample Preparation: Weigh 20–50 mg of the purified isomer into a clean vial. Add 0.6–0.7 mL of deuterated chloroform (CDCl3) or DMSO-d6. Filter the solution through a glass-wool plugged Pasteur pipette directly into a high-quality 5 mm NMR tube to remove particulate matter that could distort magnetic homogeneity[8].
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HSQC Acquisition: Acquire a 1H-13C HSQC spectrum to map all one-bond heteronuclear couplings (1JCH), definitively pairing each proton to its directly attached carbon[6].
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HMBC Acquisition: Acquire an HMBC spectrum to establish long-range connectivities. For Isomer A, look for the 3JCH correlation between the azomethine proton and the cyanophenyl ring carbons.
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Algorithmic Contradiction Removal: Export the 2D NMR data into an expert system (e.g., StrucEluc). Generate Molecular Connectivity Diagrams (MCDs). The software will algorithmically detect and remove contradictions in the 2D NMR data (such as anomalous >3-bond HMBC couplings), ensuring the final elucidated structure is mathematically sound[7].
Logical Workflow & Pharmacological Screening
Once the specific isomer of C16H13N3O4S is structurally validated, it enters targeted pharmacological screening. The distinct pharmacophores dictate the assay selection: Isomers A and B are routed to antimicrobial/anticancer assays, Isomer C to kinase inhibition panels, and Isomer D is flagged for toxicity screening due to its azo dye nature[4].
Workflow for the structural elucidation and pharmacological screening of C16H13N3O4S isomers.
Conclusion
The molecular formula C16H13N3O4S encapsulates the profound complexity of chemical space. By integrating high-energy LC-MS/MS fingerprinting with algorithmically validated 2D NMR spectroscopy, researchers can confidently bridge the gap between an ambiguous mass feature and a validated pharmacological lead. This rigorous, self-validating approach prevents the misallocation of resources in downstream drug development and ensures high-fidelity structure-activity relationship (SAR) modeling.
Sources
- 1. PubChemLite - Benzoic acid, 2-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-, methyl ester (C16H13N3O4S) [pubchemlite.lcsb.uni.lu]
- 2. Page loading... [wap.guidechem.com]
- 3. 7-{[(Benzyloxy)carbonyl](methyl)amino}thieno[2,3-b]pyrazine-6-carboxylic acid CAS#2639448-42-1 | Global PFAS Screening Tool - Center for Per-and Polyfluoroalkyl Substances Information [chemradar.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
